1-Benzyl-1,4-diazepane

Descripción general

Descripción

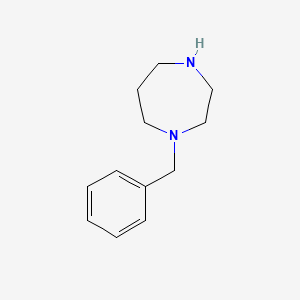

1-Benzyl-1,4-diazepane is a chemical compound with the molecular formula C12H18N2. It is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a benzyl group attached to the nitrogen at position 1. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with homopiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other substituents using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide in an organic solvent like dimethylformamide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 1-benzyl-1,4-diazepane serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries essential for drug discovery and development. The compound's reactivity can be modified through substitution reactions, leading to various derivatives that can be explored for different applications.

Biology

In biological research, this compound has been identified as a ligand in enzyme-substrate interaction studies. Its chiral nature is particularly valuable for investigating stereochemistry and chiral recognition processes. A notable study demonstrated that this compound acts as an efflux pump inhibitor in Escherichia coli, enhancing the activity of antibiotics like levofloxacin by reducing the minimal inhibitory concentration required for effectiveness .

Key Findings:

- Mechanism of Action: The compound increases membrane permeability and decreases the expression of efflux pumps such as AcrB, thereby potentiating antibiotic efficacy .

- Experimental Results: At specific concentrations, this compound significantly increased ethidium bromide accumulation in resistant bacterial strains .

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in designing new therapeutic agents. Its structural features can be modified to enhance biological activity and selectivity against various targets. The compound's interaction with specific molecular targets can lead to inhibition or activation of enzymatic activities critical in disease mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable asset in industrial chemistry.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antibiotic Potentiation Study : A study focused on its role as an efflux pump inhibitor demonstrated that the compound could reduce resistance in E. coli strains overexpressing efflux pumps. This study provided insights into how modifying antibiotic treatment regimens with this compound could enhance therapeutic outcomes against resistant bacterial infections .

- Synthesis of Derivatives : Research into synthesizing derivatives of this compound has shown promising results in developing compounds with enhanced biological activities. These derivatives were tested against various bacterial strains, showing significant antibacterial properties .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-1,4-diazepane involves its interaction with efflux pumps in bacterial cells. The compound acts as an efflux pump inhibitor, reducing the efflux of antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the antibiotic. This enhances the antibiotic’s efficacy against resistant bacterial strains. The molecular targets include the AcrAB-TolC efflux pump system in Escherichia coli.

Comparación Con Compuestos Similares

1,4-Diazepane: A similar seven-membered ring compound without the benzyl group.

1-Benzyl-1,4-diazepan-5-one: A derivative with a ketone group at position 5.

1-Benzyl-5-methyl-1,4-diazepane: A methyl-substituted derivative.

Uniqueness: 1-Benzyl-1,4-diazepane is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicinal chemistry.

Actividad Biológica

1-Benzyl-1,4-diazepane (1-BD) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms in its structure. It has the molecular formula and is categorized under the class of 1,4-diazepines, which are known for their various biological activities including anxiolytic and antimicrobial effects.

Research has identified several mechanisms through which 1-BD exerts its biological effects:

- Efflux Pump Inhibition : 1-BD has been shown to act as an efflux pump inhibitor (EPI) in Escherichia coli mutants. It decreases the minimal inhibitory concentration (MIC) of antibiotics such as levofloxacin by enhancing their accumulation within bacterial cells. This effect is particularly pronounced in strains overexpressing the AcrAB and AcrEF efflux pumps .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially making it useful in combating antibiotic resistance. Studies indicate that 1-BD enhances the activity of various antibiotics by inhibiting bacterial efflux pumps, thus increasing the efficacy of treatment against resistant strains .

Biological Activities

The biological activities of this compound can be summarized as follows:

Study on Efflux Pump Inhibition

A pivotal study investigated the action mechanism of 1-BD as an EPI in E. coli mutants. The results indicated that:

- At subtoxic concentrations (0.4 mg/ml), 1-BD significantly reduced the MIC of levofloxacin.

- It increased ethidium bromide accumulation in strains overexpressing efflux pumps but had no effect on ΔacrAB strains .

Antimicrobial Potentiation Study

In another study focusing on antibiotic potentiation, 1-BD was tested against multiple bacterial strains:

- The compound showed a synergistic effect with levofloxacin and chloramphenicol, enhancing their antibacterial activity significantly.

- Table 1 below summarizes the MIC values before and after the addition of 1-BD.

| Antibiotic | MIC without 1-BD (mg/ml) | MIC with 1-BD (mg/ml) |

|---|---|---|

| Levofloxacin | 16 | 2 |

| Chloramphenicol | 8 | 0.5 |

| Tetracycline | 4 | 2 |

Chymase Inhibitor Evaluation

A series of studies evaluated derivatives of this compound for their ability to inhibit human chymase:

Propiedades

IUPAC Name |

1-benzyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJTYCPQUOROFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281304 | |

| Record name | 1-benzyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-12-2 | |

| Record name | 4410-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4410-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1,4-DIAZEPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does 1-benzyl-1,4-diazepane interact with Escherichia coli and affect its antibiotic resistance?

A1: this compound (1-BD) acts as an efflux pump inhibitor (EPI) in Escherichia coli []. Bacteria use efflux pumps, like AcrAB and AcrEF, to expel antibiotics from their cells, contributing to antibiotic resistance. 1-BD was shown to effectively hinder these pumps, leading to increased intracellular accumulation of antibiotics like levofloxacin. This increased concentration enhances the antibiotic's effectiveness and combats resistance. []

Q2: What is the proposed mechanism of action for 1-BD as an EPI in Escherichia coli?

A2: The research suggests that 1-BD functions through a multifaceted mechanism, unlike some commonly studied EPIs []. The study found that 1-BD increases the permeability of bacterial membranes, potentially disrupting the efflux pumps' ability to expel antibiotics []. Additionally, 1-BD was shown to decrease the transcription of acrAB, the genes responsible for producing the AcrAB efflux pump. This dual action effectively reduces the number of active efflux pumps and compromises their function, leading to increased antibiotic susceptibility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.